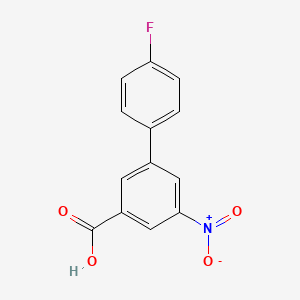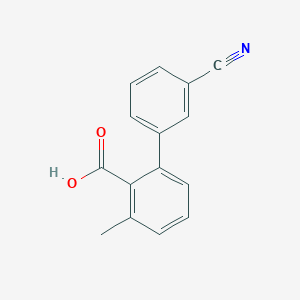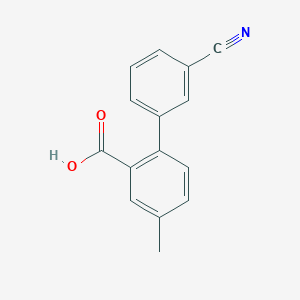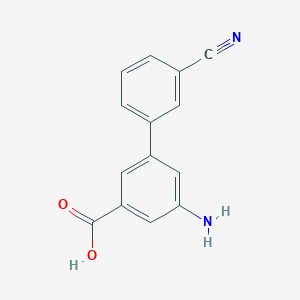
3-(4-Fluorophenyl)-5-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-5-nitrobenzoic acid (3-FPNBA) is a compound with a molecular formula of C7H5FNO4 and a molecular weight of 175.11 g/mol. It is a white solid at room temperature and is used in a variety of scientific research applications. 3-FPNBA is a common building block for organic synthesis of other compounds. It is also used to synthesize numerous pharmaceuticals, including anti-inflammatory agents, antibiotics, and anti-viral agents.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-5-nitrobenzoic acid, 95% is widely used in scientific research as a starting material for synthesizing other compounds. It is also used in the synthesis of pharmaceuticals, including anti-inflammatory agents, antibiotics, and anti-viral agents. In addition, 3-(4-Fluorophenyl)-5-nitrobenzoic acid, 95% is used in the study of biochemical and physiological processes, such as enzyme inhibition, protein-protein interactions, and receptor binding.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-5-nitrobenzoic acid, 95% is not fully understood. However, it is known to interact with proteins and enzymes, leading to inhibition of their activity. It is also thought to interact with cellular receptors, leading to changes in cell signaling pathways.
Biochemical and Physiological Effects
3-(4-Fluorophenyl)-5-nitrobenzoic acid, 95% has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to interact with cellular receptors, leading to changes in cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Fluorophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments include its high purity (95%) and its availability. It is also relatively inexpensive and easy to obtain. The major limitation of using 3-(4-Fluorophenyl)-5-nitrobenzoic acid, 95% is that it is not always possible to predict its effects on biochemical and physiological processes.
Direcciones Futuras
For research on 3-(4-Fluorophenyl)-5-nitrobenzoic acid, 95% include studying its effects on other enzymes and proteins, as well as its effects on other cellular processes. Additionally, further research could be done to better understand its mechanism of action and to improve its synthesis. Other potential future directions include studying its potential uses in drug development and its potential toxicity.
Métodos De Síntesis
3-(4-Fluorophenyl)-5-nitrobenzoic acid, 95% can be synthesized by a number of methods. The most common method is a nitration reaction of 4-fluorobenzene with nitric acid and sulfuric acid. This reaction yields 3-(4-Fluorophenyl)-5-nitrobenzoic acid, 95% in a yield of 95%.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(6-9)15(18)19/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAXIWCUCRQAAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20688748 |
Source


|
| Record name | 4'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262005-28-6 |
Source


|
| Record name | 4'-Fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20688748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














